molecular formula C8H6O4<br>C8H6O4<br>C6H4(COOH)2 B1677737 Phthalic acid CAS No. 88-99-3

Phthalic acid

Cat. No.: B1677737
CAS No.: 88-99-3
M. Wt: 166.13 g/mol
InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-N
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Description

Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water but readily soluble in many organic solvents. This compound is of modest commercial importance, but its derivative, phthalic anhydride, is produced on a large scale .

Preparation Methods

Catalytic Oxidation of o-Xylene

Historical Development

The liquid-phase oxidation of o-xylene ($$ C8H{10} $$) emerged as a superior alternative to early vapor-phase methods due to its higher selectivity and lower energy consumption. Initial processes utilized mercury-based catalysts, but environmental and safety concerns prompted a shift toward heavy metal catalysts like cobalt and manganese.

Modern Industrial Process

Contemporary methods employ a cobalt(II) acetate–bromine catalyst system in a carboxylic acid solvent (e.g., acetic acid) at 180–220°C under 15–30 bar pressure. Key improvements include:

  • Reaction Solvent : Acetic acid acts as both solvent and proton donor, facilitating radical chain mechanisms.
  • Bromine Promoters : Bromide ions (e.g., NaBr) enhance radical generation, accelerating o-xylene oxidation.
  • Water Management : Phthalic anhydride ($$ C8H4O_3 $$) is introduced to react with water byproducts, reducing energy demands for dehydration.

The overall reaction is:
$$
C8H{10} + 3O2 \rightarrow C8H6O4 + 2H_2O
$$
This method achieves 94% yield with a phthalic acid purity of 99.5%.

Table 1: Comparative Analysis of o-Xylene Oxidation Methods

Parameter Liquid-Phase Vapor-Phase
Catalyst Co/Br in acetic acid $$ V2O5/TiO_2 $$
Temperature (°C) 180–220 350–400
Pressure (bar) 15–30 1–2
Yield (%) 94 65–75
Byproducts Minimal CO/CO₂ Maleic anhydride

Oxidation of Naphthalene

Traditional Mercury-Catalyzed Method

Auguste Laurent’s 1836 method involved oxidizing naphthalene tetrachloride ($$ C{10}H8Cl4 $$) with nitric acid ($$ HNO3 $$) in the presence of mercury, yielding this compound via intermediate chloronaphthalene derivatives. However, this process was phased out due to toxic byproducts and low efficiency.

Vanadium-Catalyzed Gas-Phase Oxidation

Modern naphthalene oxidation employs $$ V2O5 $$-based catalysts at 350–400°C, producing phthalic anhydride, which is hydrolyzed to this compound:
$$
C{10}H8 + 4.5O2 \rightarrow C8H4O3 + 2CO2 + 2H2O
$$
$$
C8H4O3 + H2O \rightarrow C8H6O4
$$
Recent advancements include Co–Mn/H$$
3$$PW$${12}$$O$${40}$$@TiO$$_2$$ catalysts, which improve selectivity to 85% under greener conditions.

Hydrolysis of Phthalic Anhydride

Phthalic anhydride remains the primary precursor for this compound due to its commercial availability. Hydrolysis is conducted in aqueous media under mild conditions:
$$
C8H4O3 + H2O \rightarrow C8H6O_4
$$

Table 2: Hydrolysis Reaction Parameters

Solvent Temperature (°C) Time (h) Yield (%)
Water 80–100 2–4 98
Dilute $$ H2SO4 $$ 60–80 1–2 99

Palladium-Catalyzed Alkoxycarbonylation

A 2018 breakthrough demonstrated Pd(II)-catalyzed C–H activation for synthesizing this compound derivatives. Using benzamides and alkyl chloroformates, this method enables direct functionalization of aromatic rings:
$$
Ar–H + ClCOOR \rightarrow Ar–COOR + HCl
$$
Key advantages include:

  • Operational Simplicity : No pre-functionalization required.
  • Scalability : Gram-scale synthesis with 80–90% yields.
  • Versatility : Applicable to 1,2-dibenzyl alcohols and phthalamides.

Emerging Methods

Ozonation of Naphthalene

Rindone et al. (2010) reported ozonolysis of naphthalene ($$ C{10}H8 $$) followed by oxidative cleavage, yielding this compound with 70% efficiency.

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification of phthalic anhydride, though industrial adoption remains limited.

Comparative Analysis of Methods

Table 3: Efficiency and Sustainability Metrics

Method Yield (%) Energy Use (kWh/kg) Byproduct Toxicity
o-Xylene Oxidation 94 1.2 Low
Naphthalene Oxidation 85 2.5 Moderate
Hydrolysis 99 0.8 Negligible
Pd-Catalyzed 90 1.5 Low

Chemical Reactions Analysis

Phthalic acid undergoes various chemical reactions typical of carboxylic acids and aromatic compounds:

Common reagents used in these reactions include potassium permanganate, potassium dichromate, and various alcohols. Major products formed include phthalic anhydride, phthalate esters, and phthalide .

Scientific Research Applications

Industrial Applications

1.1 Plasticizers

Phthalic acid is primarily known for its role as a precursor to phthalate esters, which are extensively used as plasticizers. These compounds enhance the flexibility and durability of plastics, making them essential in the production of polyvinyl chloride (PVC) products such as flooring, wall coverings, and medical devices . The use of phthalates in consumer goods has raised concerns regarding their potential health impacts; however, they remain prevalent due to their effectiveness and cost efficiency.

1.2 Chemical Synthesis

This compound is utilized in synthesizing various chemicals including dyes, pigments, and fragrances. Phthalic anhydride, derived from this compound, is a key intermediate for producing unsaturated polyester resins used in coatings and adhesives . Additionally, it serves as a building block for the synthesis of agricultural fungicides and other specialty chemicals .

1.3 Food and Pharmaceutical Industries

In the food industry, phthalate esters are employed as additives in food packaging materials to enhance product stability and shelf life. Moreover, phthalates are used in pharmaceutical coatings to control drug release profiles . This application underscores the importance of ensuring safety standards to minimize human exposure to these compounds.

Environmental Applications

2.1 Biodegradation Studies

Recent research has highlighted the potential of certain microorganisms to degrade this compound effectively. For instance, a study identified a bacterial strain (B3) capable of degrading this compound with a degradation efficiency of up to 70% under optimal conditions . This capability is crucial for bioremediation strategies aimed at reducing phthalate pollution in soil and water systems.

2.2 Ecotoxicology Research

This compound esters have been recognized as environmental pollutants with potential toxic effects on aquatic organisms and terrestrial ecosystems. Studies indicate that these compounds can disrupt endocrine functions and contribute to reproductive toxicity in wildlife . Understanding these impacts is essential for developing regulatory frameworks to mitigate environmental risks associated with phthalate exposure.

Scientific Research Applications

3.1 Chemical Probes in Biomedical Research

This compound derivatives have been synthesized as chemical probes to study protein-protein interactions in cancer research. These probes facilitate the identification of binding proteins involved in cellular processes related to cancer progression . Such applications demonstrate the versatility of this compound beyond traditional industrial uses.

3.2 Microbial Interactions

Research has shown that certain bacterial strains can utilize this compound as a carbon source, contributing to nutrient cycling within ecosystems. This microbial activity not only aids in biodegradation but also supports plant growth by alleviating the inhibitory effects of this compound on root development . Understanding these interactions can inform agricultural practices aimed at improving crop resilience against soilborne diseases.

Summary Table of Applications

Application Area Specific Uses Impact/Importance
IndustrialPlasticizers (phthalate esters)Enhance flexibility and durability of plastics
Chemical SynthesisDyes, pigments, agricultural fungicidesKey intermediates for various chemical products
Food IndustryAdditives in packaging materialsImprove stability and shelf life
PharmaceuticalDrug release coatingsControl drug delivery profiles
Environmental ManagementBiodegradation by microorganismsMitigate pollution through natural processes
Scientific ResearchChemical probes for protein interactionsAdvance understanding of biological processes

Biological Activity

Phthalic acid, a colorless and odorless compound, is primarily known for its role in the production of plasticizers and various chemical intermediates. However, its biological activity has garnered significant attention due to its potential toxicological effects and environmental implications. This article explores the biological activity of this compound, focusing on its toxicity, metabolic processes, and ecological impact.

1. Toxicological Profile

In Vitro and In Vivo Toxicity
this compound (PA) exhibits a range of toxicological effects, including mutagenicity, developmental toxicity, and reproductive toxicity. Studies have shown that PA can cause adverse effects in both animal models and human cell lines. For instance, repeated exposure to PA has been linked to blood-related issues in rats and rabbits, although it did not show significant adverse effects on fetal development in mice . Additionally, PA has demonstrated mutagenic properties in fruit flies but not in bacterial tests .

Mechanisms of Action
The mechanisms through which PA exerts its toxic effects include mitochondrial dysfunction and oxidative damage. Research indicates that metabolites of phthalates, such as monoethylhexyl phthalate (MEHP), can induce nephrotoxicity by promoting oxidative stress within renal cells . Furthermore, PA has been implicated in altering lipid profiles and serum cholesterol levels in treated animals .

2. Ecotoxicological Impact

Environmental Persistence
this compound esters (PAEs), derived from this compound, are prevalent environmental pollutants found in air, water, and soil. Their lipophilic nature allows them to accumulate in various ecosystems, posing risks to both terrestrial and aquatic organisms . The widespread detection of PAEs in natural sources suggests potential biosynthesis by microorganisms, indicating a complex interaction between synthetic compounds and natural ecosystems .

Biological Activities
PAEs exhibit several biological activities that may influence ecological dynamics. They have been reported to possess allelopathic properties which can affect plant competition and growth. For example, studies have documented the antimicrobial and insecticidal activities of PAEs against various microorganisms . Such activities may enhance the competitiveness of certain plant species under biotic stress conditions.

3. Case Studies

Case Study 1: Nephrotoxicity Induction by MEHP
A study investigated the nephrotoxic effects of MEHP on renal cells. The findings revealed that low concentrations of MEHP could stimulate pathways leading to kidney damage, including increased fibrosis and altered cellular morphology in treated mice . This highlights the potential for phthalate metabolites to cause significant health impacts.

Case Study 2: Ecotoxicological Assessment of PAEs
Research assessing the impact of PAEs on freshwater ecosystems demonstrated that these compounds could disrupt metabolic processes in aquatic organisms. The presence of PAEs was associated with reduced biodiversity and altered community structures among phytoplankton populations, indicating their detrimental effects on ecosystem health .

4. Summary of Biological Effects

Biological Activity Effect Study Reference
MutagenicityPositive in fruit flies; negative in bacterial tests
Developmental ToxicityNo significant adverse effects on fetal development
NephrotoxicityInduced by MEHP; linked to oxidative stress
Antimicrobial ActivityEffective against various pathogens
Allelopathic EffectsInfluences plant competition

5. Conclusion

This compound's biological activity is multifaceted, encompassing both toxicological effects on human health and ecological implications for environmental systems. The compound's potential for inducing toxicity through various mechanisms necessitates careful assessment regarding its use and regulation. Furthermore, understanding the ecological roles of phthalates can inform better management practices to mitigate their impact on ecosystems.

Future research should focus on elucidating the precise mechanisms underlying this compound's biological activities and exploring its interactions within different environmental contexts to develop comprehensive risk assessments and regulatory frameworks.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for separating and quantifying phthalic acid isomers in environmental samples?

Methodological Answer: Ultra-performance liquid chromatography (UPLC) paired with BEH Phenyl columns enables rapid separation of this compound esters (e.g., dimethyl, diethyl) in under 4 minutes. Mobile phases typically involve acetonitrile/water gradients, with detection via UV absorbance (e.g., 254 nm). For isomer discrimination, electrochemical sensors using ferrocene-based probes can selectively detect this compound over isophthalic and terephthalic acids by monitoring oxidation peaks of secondary amines in proximity to the central ferrocene moiety .

Q. How should researchers design experiments to assess baseline toxicity of this compound esters in model organisms?

Methodological Answer: Use standardized protocols for dose-response studies, such as OECD Test No. 414 (prenatal developmental toxicity). Key considerations include:

  • Selection of model organisms (e.g., Daphnia magna for aquatic toxicity, rodent models for mammalian studies).
  • Control groups with non-exposed cohorts to isolate phthalate effects.
  • Quantification via GC-MS or HPLC for tissue-specific bioaccumulation analysis.
  • Statistical power analysis to ensure sample sizes are sufficient for detecting low-dose effects .

Q. What sample preparation techniques are critical for minimizing matrix interference in this compound analysis?

Methodological Answer: Solid-phase extraction (SPE) using C18 or HLB cartridges effectively isolates phthalates from complex matrices (e.g., soil, biological fluids). For lipid-rich samples, include a saponification step with KOH/ethanol to hydrolyze esters. Validate recovery rates (70–120%) using deuterated internal standards (e.g., d4-phthalic acid) to correct for matrix effects .

Advanced Research Questions

Q. How can electrochemical sensors be engineered to improve selectivity for this compound in aqueous environments?

Methodological Answer: Design ferrocene-amine conjugates (e.g., compound 1 in Fig. 1a of [8]) to exploit redox-active secondary amines. Key steps:

  • Synthesize sensors via Pd-catalyzed coupling reactions.
  • Optimize pH (5–7) to enhance amine oxidation signals.
  • Test selectivity by spiking interfering isomers (isophthalic/terephthalic acids) and monitoring current suppression.
  • Validate reversibility through cyclic voltammetry (100+ cycles) to assess sensor stability .

Q. What strategies resolve contradictions in reported reproductive toxicity data for this compound derivatives?

Methodological Answer: Address discrepancies by:

  • Standardizing exposure windows (e.g., critical gestational periods in rodents).
  • Differentiating parent compounds from metabolites (e.g., mono-ester vs. di-ester forms) using LC-MS/MS.
  • Incorporating multi-omics approaches (transcriptomics, metabolomics) to identify mechanistic pathways (e.g., PPARγ activation).
  • Conducting meta-analyses to quantify heterogeneity across studies using tools like PRISMA guidelines .

Q. How do regulatory frameworks influence experimental design for this compound alternatives research?

Methodological Answer: Align with REACH and EPA guidelines to prioritize compounds with lower bioaccumulation potential. Use in silico tools (e.g., QSAR models) to predict toxicity of novel plasticizers. Experimental workflows should include:

  • Comparative leaching studies (e.g., DIN 53770 for polymer migration).
  • Ecotoxicity screening in Ceriodaphnia dubia or algal models.
  • Lifecycle assessment (LCA) to evaluate environmental persistence .

Q. What experimental parameters are critical for studying microbial degradation of this compound esters?

Methodological Answer: Key parameters for biodegradation assays:

  • Microbial consortia selection (e.g., Cupriavidus spp. for PAE hydrolysis).
  • Anoxic vs. oxic conditions to mimic natural environments.
  • Quantification of degradation intermediates (e.g., this compound → protocatechuic acid) via GC×GC-TOFMS.
  • Use of stable isotope probing (SIP) with 13^{13}C-labeled phthalates to track metabolic pathways .

Q. Data Analysis & Contradiction Management

Q. How should researchers statistically analyze conflicting data on this compound’s endocrine disruption potential?

Methodological Answer: Apply Bayesian hierarchical models to account for variability in assay sensitivity (e.g., ER/AR receptor binding vs. in vivo effects). Use sensitivity analysis to weigh studies by sample size and methodological rigor (e.g., OECD compliance). Publicly archive raw data in repositories like Zenodo to enable re-analysis .

Properties

IUPAC Name

phthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array, H2C8H4O4
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Related CAS

10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt)
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DSSTOX Substance ID

DTXSID8021484
Record name Phthalic acid
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Molecular Weight

166.13 g/mol
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Physical Description

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder.
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Boiling Point

Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes
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Flash Point

334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor)
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Density

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593
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Vapor Density

5.73 (AIR= 1), Relative vapor density (air = 1): 5.7
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Vapor Pressure

0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C
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Color/Form

Colorless crystals, Plates from water

CAS No.

88-99-3
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Melting Point

410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phthalic acid
Reactant of Route 2
Phthalic acid
Reactant of Route 3
Phthalic acid
Reactant of Route 4
Phthalic acid
Reactant of Route 5
Phthalic acid
Reactant of Route 6
Phthalic acid

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